molecular formula C12H15ClO B8000445 trans-2-(3-Chloro-6-methylphenyl)cyclopentanol

trans-2-(3-Chloro-6-methylphenyl)cyclopentanol

Cat. No.: B8000445
M. Wt: 210.70 g/mol
InChI Key: DIEVYKBSLKZLGO-PWSUYJOCSA-N
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Description

Trans-2-(3-Chloro-6-methylphenyl)cyclopentanol: is a chemical compound with the molecular formula C12H15ClO . It is characterized by the presence of a cyclopentanol ring substituted with a 3-chloro-6-methylphenyl group. This compound is notable for its unique structural features, including a secondary alcohol group and aromatic ring, which contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chloro-6-methylphenyl)cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentanone and 3-chloro-6-methylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of cyclopentanone with 3-chloro-6-methylphenylboronic acid.

    Reduction: The resulting intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the selection of efficient catalysts, control of reaction temperature and pressure, and purification techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(3-Chloro-6-methylphenyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the cyclopentane derivative.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Trans-2-(3-Chloro-6-methylphenyl)cyclopentanol has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-2-(3-Chloro-6-methylphenyl)cyclopentanol involves its interaction with molecular targets and pathways. The compound’s secondary alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the aromatic ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

  • 2-(3-Chlorophenyl)cyclopentanol
  • 2-(4-Chloro-6-methylphenyl)cyclopentanol
  • 2-(3-Chloro-5-methylphenyl)cyclopentanol

Comparison: Trans-2-(3-Chloro-6-methylphenyl)cyclopentanol is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(1S,2R)-2-(5-chloro-2-methylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-8-5-6-9(13)7-11(8)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEVYKBSLKZLGO-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)[C@H]2CCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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